

# Physical and chemical properties of 3-Fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: 3-Fluoro-5-methylpyridine

Cat. No.: B1302949

[Get Quote](#)

## In-Depth Technical Guide to 3-Fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3-Fluoro-5-methylpyridine**, a key building block in modern medicinal and agricultural chemistry.

## Core Physical and Chemical Properties

**3-Fluoro-5-methylpyridine** is a colorless to light yellow liquid at room temperature. While specific experimental data for some of its physical properties are not readily available in the literature, data for isomeric and related compounds can provide useful estimations. The strategic placement of a fluorine atom and a methyl group on the pyridine ring significantly influences its electronic properties and reactivity.

## Physical Properties

Quantitative physical data for **3-Fluoro-5-methylpyridine** is sparse. The following table summarizes key identifiers and includes data for the closely related isomer, 2-Fluoro-5-methylpyridine, and the parent compound, 3-Methylpyridine, for comparative purposes.

| Property            | Value for 3-Fluoro-5-methylpyridine             | Comparative Data                                                                                     |
|---------------------|-------------------------------------------------|------------------------------------------------------------------------------------------------------|
| Molecular Formula   | C <sub>6</sub> H <sub>6</sub> FN <sup>[1]</sup> | -                                                                                                    |
| Molecular Weight    | 111.12 g/mol <sup>[1]</sup>                     | -                                                                                                    |
| Appearance          | Colorless to slight yellow liquid               | -                                                                                                    |
| Boiling Point       | Data not available                              | 158-159 °C (for 2-Fluoro-5-methylpyridine) 144 °C (for 3-Methylpyridine) <sup>[2]</sup>              |
| Melting Point       | Data not available                              | -19 °C (for 3-Methylpyridine) <sup>[2]</sup>                                                         |
| Density             | Data not available                              | 1.072 g/mL at 25 °C (for 2-Fluoro-5-methylpyridine) 0.957 g/mL (for 3-Methylpyridine) <sup>[2]</sup> |
| Solubility          | Data not available                              | Miscible with water (for 3-Methylpyridine) <sup>[2]</sup>                                            |
| Storage Temperature | 0-8 °C                                          | -                                                                                                    |

## Chemical Identifiers

| Identifier          | Value                                          |
|---------------------|------------------------------------------------|
| IUPAC Name          | 3-Fluoro-5-methylpyridine                      |
| Synonyms            | 5-Fluoro-3-methylpyridine, 5-Fluoro-3-picoline |
| CAS Number          | 407-21-6                                       |
| PubChem CID         | 2762892 <sup>[3]</sup>                         |
| Molecular Structure | C1=CN=C(C=C1C)F                                |

## Spectroscopic and Reactivity Data

### Spectroscopic Data Summary

Detailed experimental spectra for **3-Fluoro-5-methylpyridine** are available through specialized chemical data providers.<sup>[3][4]</sup> The expected spectral features are summarized below:

| Technique           | Expected Features                                                                                                                                                                                                                                                                                                                                                                                                           |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Signals corresponding to the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of adjacent proton signals. Aromatic protons are expected in the $\delta$ 7.0-8.5 ppm range, and the methyl protons around $\delta$ 2.3-2.5 ppm.                                                                                                                                                         |
| <sup>13</sup> C NMR | Six distinct signals for the six carbon atoms. The carbon atom bonded to fluorine will show a large coupling constant ( <sup>1</sup> JCF). Aromatic carbons typically appear in the $\delta$ 120-160 ppm range, while the methyl carbon will be significantly upfield (around $\delta$ 15-25 ppm). For the related 3-fluoropyridine-2-methanol, aromatic carbon signals appear between $\delta$ 124-167 ppm. <sup>[5]</sup> |
| Mass Spectrometry   | A molecular ion peak ( $M^+$ ) at $m/z$ = 111.12, corresponding to the molecular weight of the compound.                                                                                                                                                                                                                                                                                                                    |
| <sup>19</sup> F NMR | A single signal for the fluorine atom, with coupling to nearby protons.                                                                                                                                                                                                                                                                                                                                                     |

## Chemical Reactivity

The chemical reactivity of **3-Fluoro-5-methylpyridine** is dominated by the pyridine ring and the influence of its substituents. The fluorine atom, being highly electronegative, enhances the electrophilicity of the pyridine ring, making it a valuable intermediate in nucleophilic aromatic substitution reactions. It serves as a crucial building block for introducing the 5-fluoro-3-methylpyridyl moiety into larger, more complex molecules, a common strategy in the development of pharmaceuticals and agrochemicals.<sup>[6]</sup>

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Fluoro-5-methylpyridine** is not readily available in peer-reviewed literature. However, a common and effective method for the synthesis of fluoropyridines is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting tetrafluoroborate salt.

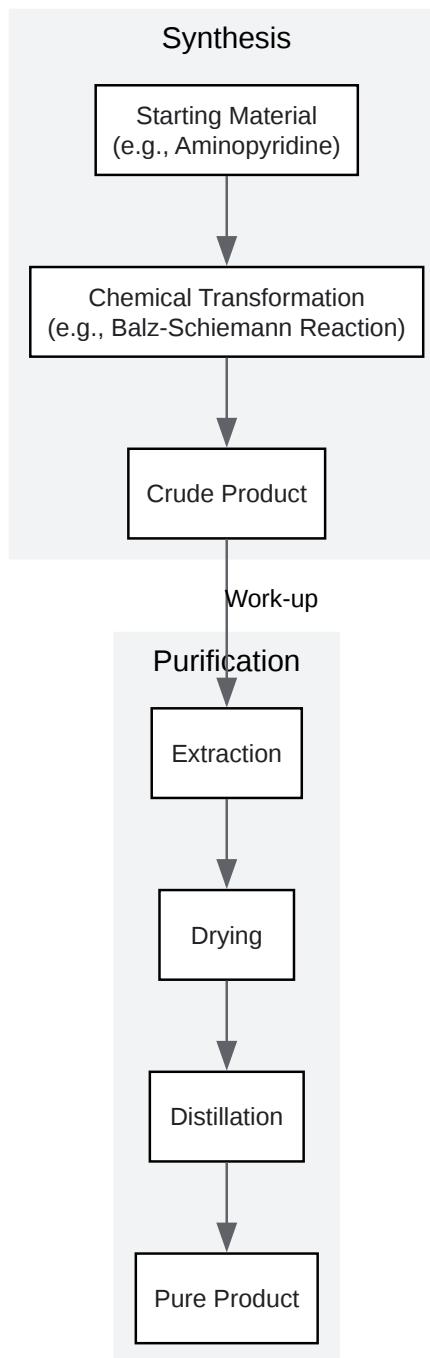
## General Experimental Protocol: Synthesis of a Fluoropyridine via Balz-Schiemann Reaction

This protocol is a representative example for the synthesis of a fluoropyridine and can be adapted for **3-Fluoro-5-methylpyridine** starting from 3-Amino-5-methylpyridine.

### Materials:

- 3-Amino-5-methylpyridine
- 42% Aqueous Tetrafluoroboric Acid ( $\text{HBF}_4$ )
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Calcium Hydride ( $\text{CaH}_2$ )

### Procedure:


- Formation of the Diazonium Salt: In a suitable reaction flask equipped with a stirrer and a thermometer, dissolve 3-Amino-5-methylpyridine in 42% aqueous  $\text{HBF}_4$ . Cool the solution to 0-5 °C in an ice-water bath.
- Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.
- Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

- **Decomposition and Product Formation:** Gently heat the reaction mixture to induce thermal decomposition of the diazonium tetrafluoroborate salt. The evolution of nitrogen gas will be observed.
- **Work-up:** After the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
- **Purification:** The crude **3-Fluoro-5-methylpyridine** can be purified by distillation.

## General Workflow for Synthesis and Purification

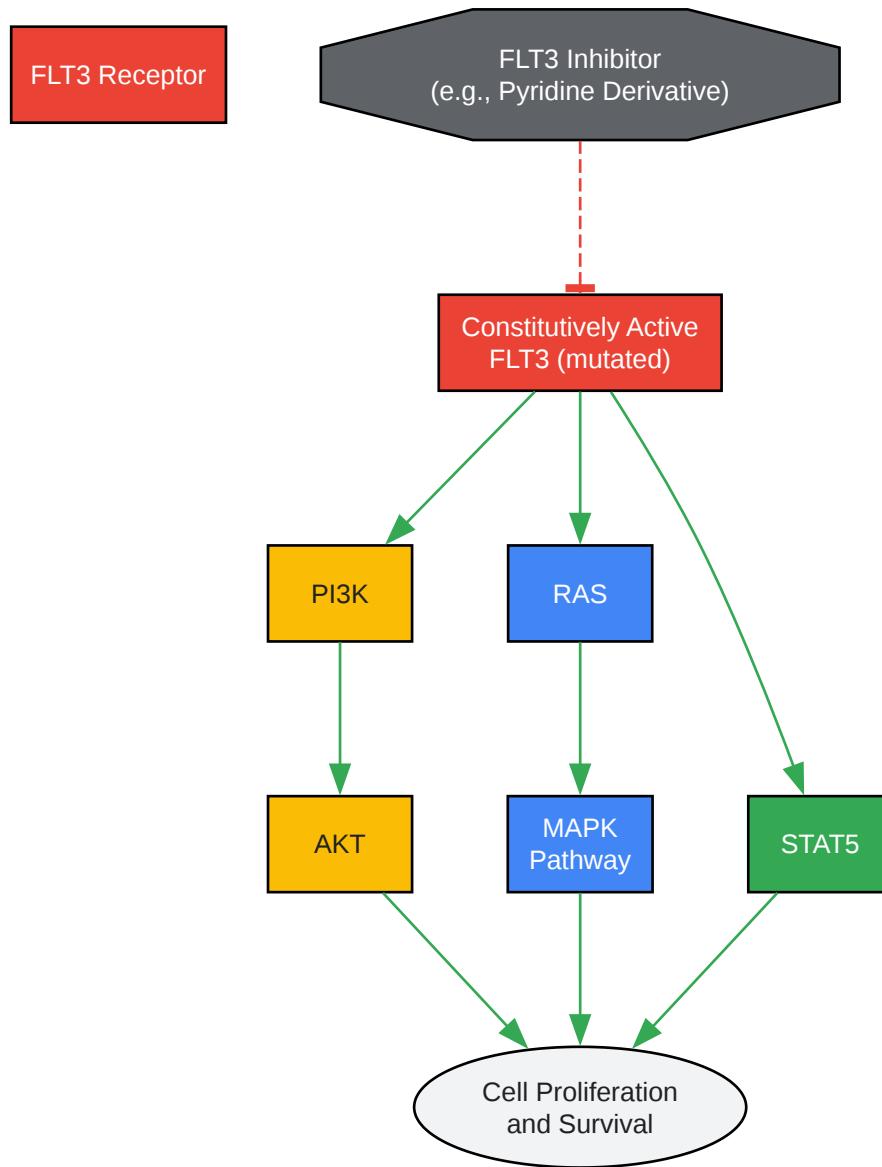
The following diagram illustrates a typical workflow for the synthesis and purification of a fluorinated pyridine derivative.

## General Workflow for Fluorinated Pyridine Synthesis

[Click to download full resolution via product page](#)*General workflow for synthesis and purification.*

## Applications in Drug Discovery and Agrochemicals

**3-Fluoro-5-methylpyridine** is a valuable building block in the synthesis of a wide range of biologically active molecules.


- Pharmaceuticals: It is a key intermediate in the development of drugs targeting neurological disorders. The incorporation of the fluoropyridine moiety can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of drug candidates.
- Agrochemicals: This compound is utilized in the formulation of modern herbicides and pesticides, contributing to improved crop protection and yields.<sup>[6]</sup>

## Relevance in Signaling Pathways: The FLT3 Pathway in Acute Myeloid Leukemia (AML)

Derivatives of fluorinated pyridines are often investigated as kinase inhibitors in oncology. A relevant example is the FMS-like tyrosine kinase 3 (FLT3) signaling pathway, which is frequently mutated in Acute Myeloid Leukemia (AML).<sup>[7][8]</sup> Constitutive activation of the FLT3 receptor leads to the aberrant activation of downstream signaling pathways, promoting the proliferation and survival of leukemia cells.<sup>[7][8]</sup> Small molecule inhibitors, often containing heterocyclic scaffolds like pyridine, are a key therapeutic strategy.

The diagram below illustrates the simplified FLT3 signaling pathway.

## Simplified FLT3 Signaling Pathway in AML

[Click to download full resolution via product page](#)*Simplified FLT3 signaling pathway in AML.***Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. 3-Fluoro-5-methylpyridine | C6H6FN | CID 2762892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-5-methylpyridine | 407-21-6 [chemicalbook.com]
- 5. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Fluoro-5-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302949#physical-and-chemical-properties-of-3-fluoro-5-methylpyridine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)